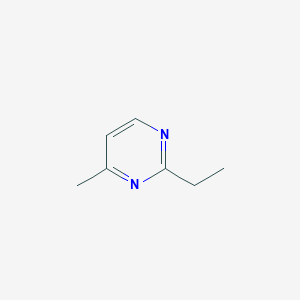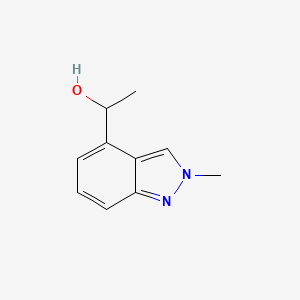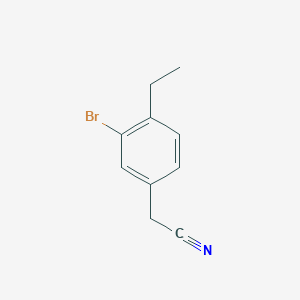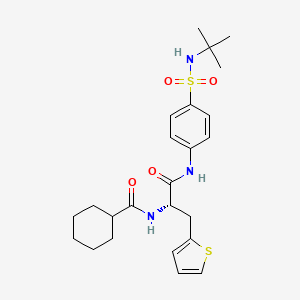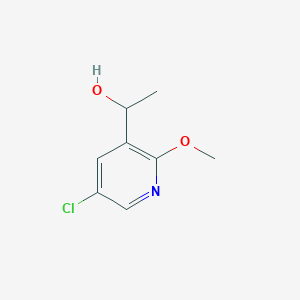
Tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate ester group attached to a piperidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate typically involves the protection of amino acids and subsequent cyclization reactions. One common method involves the use of tert-butyl esters of Nα-protected amino acids, which are prepared from tert-butanol and protected amino acids using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates . The use of flow microreactor systems enhances the sustainability and versatility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways . The presence of the tert-butyl group influences the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate include:
Tert-butyl carbamate: Used in the synthesis of functionalized pyrroles.
Tert-butyllithium: A strong base used in organic synthesis.
Isopropyl alcohol: A solvent with similar structural features but different reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. Additionally, the (S)-configuration imparts chirality, making it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-methyl-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Clave InChI |
GZOHWMOHDHOZOR-QMMMGPOBSA-N |
SMILES isomérico |
C[C@H]1C(=O)CCCN1C(=O)OC(C)(C)C |
SMILES canónico |
CC1C(=O)CCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




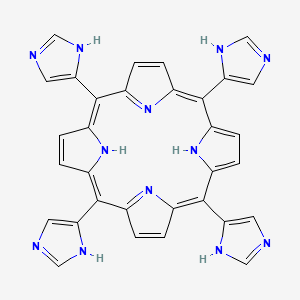
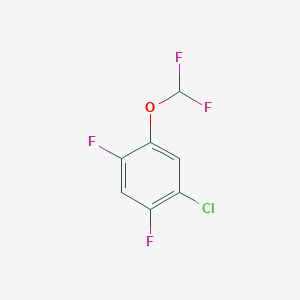
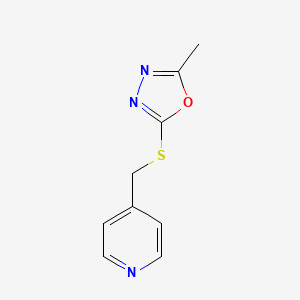
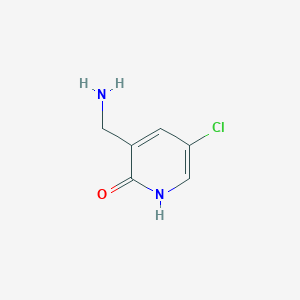

![3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)

